ML264

Description

Potent and Selective Inhibitor of Krüppel-like Factor Five (KLF5)

ML-264 is a Krüppel-like factor 5 (KLF5) inhibitor That Potently Inhibits Growth of Colorectal Cancer. ML264 is highly active (IC50 = 29 nM is a cell-based assay for proliferation of DLD-1 cells, IC50 = 81 nM in a cell-based luciferase assay). It lacks cytotoxicity in the IEC-6 control cell line (IC50 >50 μM, br

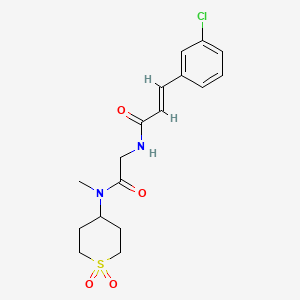

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4S/c1-20(15-7-9-25(23,24)10-8-15)17(22)12-19-16(21)6-5-13-3-2-4-14(18)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,19,21)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCDZIDKYKCOMZ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)/C=C/C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML264: A Deep Dive into its Mechanism of Action in Colorectal Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ML264 has emerged as a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5), a key transcription factor implicated in the progression of colorectal cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on critical signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity. By inhibiting KLF5, this compound disrupts the oncogenic RAS/MAPK/PI3K and WNT/β-catenin signaling cascades, ultimately leading to decreased cell proliferation and tumor growth. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel therapeutics for colorectal cancer.

Core Mechanism of Action: Inhibition of KLF5

This compound functions as a potent and selective inhibitor of Krüppel-like factor 5 (KLF5) expression.[1][2][3][4] KLF5 is a zinc finger-containing transcription factor that is highly expressed in the rapidly dividing epithelial cells of the intestine.[2] It plays a crucial role in regulating the expression of numerous genes involved in cell cycle progression, including cyclin D1 and cyclin B1/Cdc2.[2] In colorectal cancer, KLF5 is considered an oncogene, and its inhibition is a key therapeutic strategy.

The precise molecular mechanism by which this compound reduces KLF5 expression is still under investigation.[2] However, studies have shown that its effects are not due to the inhibition of kinases associated with the KLF5 pathway.[2]

Impact on Key Signaling Pathways in Colorectal Cancer

This compound exerts its anti-cancer effects by modulating two critical signaling pathways that are frequently dysregulated in colorectal cancer: the RAS/MAPK/PI3K pathway and the WNT/β-catenin pathway.[1][5][6]

Inhibition of the RAS/MAPK/PI3K Signaling Pathway

The RAS/MAPK/PI3K pathway is a central regulator of cell proliferation, survival, and differentiation. In colorectal cancer, this pathway is often hyperactivated. This compound has been shown to inhibit this pathway, leading to a reduction in the expression of downstream targets.[1][5] One of the key mechanisms is the downregulation of Early Growth Response 1 (EGR1), a potent transcriptional activator of KLF5.[1][6] By reducing EGR1 levels, this compound effectively shuts down a primary driver of KLF5 expression.

A diagram illustrating the inhibitory effect of this compound on the RAS/MAPK/PI3K pathway is presented below:

References

- 1. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

ML264: A Potent Inhibitor of KLF5 Expression for Cancer Research and Drug Development

An In-depth Technical Guide on the Molecular Target of ML264

This technical guide provides a comprehensive overview of the small molecule this compound, with a primary focus on its molecular target and mechanism of action. This compound has emerged as a significant tool in cancer research, particularly for its potent and selective inhibition of Krüppel-like factor 5 (KLF5) expression. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and molecular pharmacology of this compound.

Core Concept: Inhibition of KLF5 Expression

The principal molecular effect of this compound is the potent and selective inhibition of Krüppel-like factor 5 (KLF5) expression.[1] KLF5 is a zinc-finger transcription factor that plays a crucial role in cell proliferation, and its overexpression is implicated in the development and progression of various cancers, most notably colorectal cancer.[2] this compound was identified through an ultra-high-throughput screen designed to find small molecules that reduce the expression of the oncogenic KLF5.[3]

It is critical to note that while this compound inhibits KLF5 expression, the direct molecular target to which this compound binds to elicit this effect is currently not definitively established .[2] Studies have shown that this compound does not inhibit a wide panel of 47 kinases and 67 other protein targets, suggesting a specific and novel mechanism of action.[2] Ongoing research aims to identify the direct binding partner of this compound.[3]

In addition to downregulating KLF5, this compound also potently inhibits the expression of Early Growth Response Protein 1 (EGR1), a known transcriptional activator of KLF5.[3] This suggests that this compound may act on a common upstream regulator of both EGR1 and KLF5, or it may primarily target EGR1, leading to the subsequent reduction in KLF5 levels.[3]

Quantitative Data: Potency and Selectivity

This compound exhibits potent activity in inhibiting the proliferation of cancer cell lines that express high levels of KLF5. The half-maximal inhibitory concentration (IC50) values from various cell-based assays are summarized in the table below.

| Cell Line | Assay Type | IC50 (nM) | Reference |

| DLD-1 | Cell Proliferation | 29 | [1][2] |

| DLD-1 | KLF5 Luciferase Reporter | 81 | [1][2] |

| HCT116 | Cell Proliferation | 560 | [2] |

| HT29 | Cell Proliferation | 130 | [2] |

| SW620 | Cell Proliferation | 430 | [2] |

Importantly, this compound shows a high degree of selectivity, as it is significantly less cytotoxic to non-transformed cell lines that do not overexpress KLF5. For instance, in the KLF5-deficient IEC-6 cell line, the IC50 is greater than 50 µM.[1][2]

Impact on Cellular Signaling Pathways

This compound modulates several key signaling pathways that are often dysregulated in cancer, including the RAS/MAPK, PI3K/AKT, and Wnt signaling cascades.[3] The inhibition of KLF5 and EGR1 expression by this compound leads to downstream effects on these pathways, ultimately impacting cell cycle progression and proliferation.

RAS/MAPK and PI3K/AKT Signaling

This compound treatment leads to a reduction in the levels of key components of the PI3K/AKT pathway, including total AKT and its phosphorylated (active) form. This, in turn, affects downstream targets like GSK3β.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

ML264: A Potent and Selective Inhibitor of KLF5 for Colorectal Cancer Research

An In-depth Technical Guide on the Discovery, Development, and Application of ML264

This technical guide provides a comprehensive overview of the small molecule inhibitor this compound, focusing on its discovery, mechanism of action as a Krüppel-like Factor 5 (KLF5) inhibitor, and its development as a potential therapeutic agent for colorectal cancer (CRC). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of KLF5 inhibitors.

Introduction to KLF5 in Colorectal Cancer

Krüppel-like factor 5 (KLF5) is a zinc-finger transcription factor that plays a crucial role in the proliferation of intestinal epithelial cells.[1] Its expression is tightly regulated in normal physiology, but it is frequently overexpressed in colorectal cancer, where it contributes to tumor growth and progression.[2] KLF5 is a downstream effector of several oncogenic signaling pathways, including the RAS/MAPK and WNT pathways, making it an attractive target for therapeutic intervention in CRC.[2][3] The development of small molecule inhibitors that can effectively target KLF5 expression or activity holds significant promise for novel CRC therapies.[4]

Discovery of this compound through High-Throughput Screening

This compound was identified through an ultra-high-throughput screening (uHTS) campaign designed to discover small molecule inhibitors of KLF5 expression.[1][2] This screen utilized a cell-based luciferase reporter assay in the DLD-1 human colorectal cancer cell line, which expresses high levels of endogenous KLF5.[5] The primary screen was followed by a series of confirmatory assays and counterscreens to eliminate false positives and cytotoxic compounds.[1][6]

A cytotoxicity counterscreen using the KLF5-deficient rat intestinal epithelial cell line, IEC-6, was instrumental in identifying compounds that selectively targeted KLF5-expressing cells.[1][6] Promising hits from the initial screen underwent structure-activity relationship (SAR) studies, leading to the development of this compound as a third-generation, potent, and selective inhibitor of KLF5 expression.[1][2]

In Vitro Characterization of this compound

Potency and Selectivity

This compound demonstrates potent inhibition of cell proliferation in various KLF5-expressing colorectal cancer cell lines.[6][7] The compound exhibits high potency in DLD-1 cells with an IC50 of 29 nM in a cell proliferation assay and 81 nM in the cell-based luciferase assay.[1][6][7] Notably, this compound shows a lack of cytotoxicity in the KLF5-deficient IEC-6 cell line (IC50 > 50 µM), highlighting its selectivity for KLF5-dependent proliferation.[6][7]

| Cell Line | Assay Type | IC50 (nM) | Reference |

| DLD-1 | Cell Proliferation | 29 | [1][6][7] |

| DLD-1 | KLF5 Luciferase Reporter | 81 | [1][6][7] |

| HCT116 | Cell Proliferation | 560 | [6][7] |

| HT29 | Cell Proliferation | 130 | [6][7] |

| SW620 | Cell Proliferation | 430 | [6][7] |

| IEC-6 | Cytotoxicity | >50,000 | [6][7] |

Table 1: In Vitro Potency of this compound in Various Cell Lines

Mechanism of Action

This compound acts by reducing the expression levels of KLF5 protein.[1][2] Western blot analysis has confirmed that treatment with this compound leads to a significant decrease in KLF5 protein in DLD-1 cells.[1][6] The inhibitory effect of this compound extends to EGR1, a known transcriptional activator of KLF5, suggesting an impact on the upstream regulation of KLF5.[2] The precise molecular mechanism by which this compound reduces KLF5 expression is still under investigation.[2]

In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in a xenograft mouse model of colon cancer.[2] In these studies, administration of this compound resulted in a significant inhibition of tumor growth.[2]

| Animal Model | Cell Line | Dosage | Effect | Reference |

| Nude Mice | DLD-1 Xenograft | 10 mg/kg (twice daily) | Significant reduction in tumor growth | [7] |

| Nude Mice | DLD-1 Xenograft | 25 mg/kg (twice daily) | Significant reduction in tumor growth | [2][7] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

Immunohistochemical analysis of tumors from this compound-treated mice showed a marked reduction in the expression of both KLF5 and EGR1, confirming the in vivo mechanism of action.[2][8]

Experimental Protocols

Cell Proliferation Assay

-

Cell Seeding: DLD-1 and HCT116 cells are seeded in 6-well plates.

-

Treatment: Cells are treated with 10 µM this compound or vehicle (DMSO).

-

Incubation: Cells are incubated for 24, 48, and 72 hours.

-

Cell Counting: At each time point, live cells are collected and counted.[2]

Western Blot Analysis for KLF5 Expression

-

Cell Culture and Treatment: DLD-1 cells are seeded in 12-well plates and treated with the test compound for 24 hours.

-

Cell Lysis: Cells are lysed in Laemmli buffer.

-

Protein Quantification: Protein concentration is determined.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is probed with primary antibodies against KLF5 and a loading control (e.g., actin).

-

Detection: The membrane is incubated with a secondary antibody and visualized.[6]

In Vivo Xenograft Study

-

Cell Implantation: DLD-1 cells are implanted subcutaneously into nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound (e.g., 10 or 25 mg/kg, twice daily) or vehicle solution (80% dH2O, 10% DMSO, and 10% Tween 80).[2]

-

Tumor Measurement: Tumor volume is measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as Western blotting or immunohistochemistry.[2]

Pharmacokinetic and Safety Profile

Preliminary drug metabolism and pharmacokinetic (DMPK) studies have indicated that this compound has high stability in hepatic microsomes, suggesting a low first-pass metabolism.[2] Furthermore, this compound does not inhibit the activity of cytochrome P450 isoenzymes, which points to a lower potential for drug-drug interactions.[2] An NCI60 panel study revealed that this compound induces cell death in most colon cancer cell lines and shows cytotoxicity toward several other tumor cell lines.[1][6]

Conclusion

This compound is a novel and potent small-molecule inhibitor of KLF5 expression, discovered through a rigorous uHTS campaign. It demonstrates significant anti-proliferative effects in KLF5-expressing colorectal cancer cells both in vitro and in vivo. Its mechanism of action involves the downregulation of KLF5 and its transcriptional activator, EGR1. With a favorable preliminary safety and pharmacokinetic profile, this compound represents a valuable chemical probe for studying the role of KLF5 in cancer biology and a promising lead compound for the development of new therapeutics for colorectal cancer. Further investigation into its precise molecular target and mechanism of action will be crucial for its clinical translation.

References

- 1. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Krüppel-like Factors 4 and 5 in Colorectal Tumorigenesis [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

The Dual Role of KLF5 in Tumorigenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krüppel-like factor 5 (KLF5), a member of the Sp/KLF family of transcription factors, has emerged as a critical regulator in the complex landscape of cancer biology. Its role in tumorigenesis is multifaceted and often contradictory, acting as both an oncogene and a tumor suppressor depending on the cellular context and cancer type. This guide provides a comprehensive technical overview of the core functions of KLF5 in cancer, detailing its involvement in key cellular processes, the signaling pathways it modulates, and the experimental methodologies used to elucidate its functions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of KLF5's potential as a therapeutic target.

KLF5's Dichotomous Role in Cancer Cell Proliferation and Apoptosis

KLF5 exerts a profound influence on cell cycle progression and apoptosis, often with opposing effects that are contingent on the specific cancer type and the molecular milieu.

Regulation of Cell Cycle

KLF5 has been shown to promote cell proliferation by driving the transition from G1 to S phase of the cell cycle.[1] This is primarily achieved through the transcriptional regulation of key cell cycle proteins. For instance, KLF5 can directly bind to the promoter of Cyclin D1, a critical regulator of G1 progression, and enhance its expression.[2] Conversely, KLF5 can also inhibit the expression of cyclin-dependent kinase inhibitors such as p21.[3]

Modulation of Apoptosis

The influence of KLF5 on apoptosis is also context-dependent. In some cancers, such as non-small cell lung cancer, knockdown of KLF5 has been shown to significantly increase cisplatin-induced apoptosis, suggesting a pro-survival role.[4] This is associated with an increase in the levels of cleaved PARP and cleaved caspase-3, key executioners of apoptosis.[4] Conversely, in other contexts, KLF5 can promote apoptosis.

Table 1: Quantitative Effects of KLF5 on Cell Proliferation

| Cell Line | Experimental Condition | Proliferation Change | Reference |

| A549 (Lung Cancer) | KLF5 Overexpression | Increased BrdU incorporation | [5] |

| MDA-MB-231 (Breast Cancer) | KLF5 Overexpression | Enhanced cell proliferation (CCK-8 assay) | [6] |

| MCF-7 (Breast Cancer) | KLF5 Overexpression | Enhanced cell proliferation (CCK-8 assay) | [6] |

| Chicken SMSCs | KLF5 Knockdown | No significant effect on proliferation | [7] |

Table 2: Quantitative Effects of KLF5 on Apoptosis

| Cell Line | Experimental Condition | Apoptosis Change | Reference |

| A549 (NSCLC) | KLF5 Knockdown + Cisplatin | Increased apoptosis (Annexin V/PI staining) | [4] |

| H1299 (NSCLC) | KLF5 Knockdown + Cisplatin | Increased apoptosis (Annexin V/PI staining) | [4] |

| MDA-MB-231 (Breast Cancer) | KLF5 Silencing | Increased apoptosis rate | [6] |

| MCF-7 (Breast Cancer) | KLF5 Silencing | Increased apoptosis rate | [6] |

| Chicken SMSCs | KLF5 Knockdown | Significantly higher apoptotic rate (with or without STS) | [7] |

KLF5 in Cancer Cell Migration and Invasion

KLF5 is a significant player in the metastatic cascade, influencing the ability of cancer cells to migrate and invade surrounding tissues.

Regulation of Cell Migration

Studies have demonstrated that KLF5 can promote the migration of cancer cells. For example, in primary esophageal keratinocytes, KLF5 overexpression was found to increase cell migration in Transwell assays.[8]

Orchestration of Cell Invasion

KLF5 also contributes to the invasive potential of cancer cells. In gallbladder carcinoma cells, silencing of KLF5 led to a reduction in both migration and invasion as measured by wound healing and Transwell assays, respectively.[9] This effect was partly mediated by the transcriptional regulation of Platelet-Derived Growth Factor Subunit A (PDGFA).[9]

Table 3: Quantitative Effects of KLF5 on Cell Migration and Invasion

| Cell Line | Assay Type | Experimental Condition | Migration/Invasion Change | Reference |

| Mouse Primary Esophageal Keratinocytes | Transwell Migration | KLF5 Overexpression | Increased migration | [8] |

| Mouse Primary Esophageal Keratinocytes | Transwell Migration | KLF5 Suppression | Inhibited cell migration | [8] |

| NOZ (Gallbladder Carcinoma) | Wound Healing | KLF5 Silencing | Restrained migration | [9] |

| GBC-SD (Gallbladder Carcinoma) | Wound Healing | KLF5 Silencing | Restrained migration | [9] |

| NOZ (Gallbladder Carcinoma) | Transwell Invasion | KLF5 Silencing | Restrained invasion | [9] |

| GBC-SD (Gallbladder Carcinoma) | Transwell Invasion | KLF5 Silencing | Restrained invasion | [9] |

Key Signaling Pathways Modulated by KLF5

KLF5 is a convergence point for multiple signaling pathways that are frequently dysregulated in cancer. Understanding these intricate connections is crucial for developing targeted therapies.

Wnt/β-catenin Signaling Pathway

KLF5 is a positive regulator of the Wnt/β-catenin signaling pathway.[10] It can directly interact with β-catenin, promoting its stabilization and nuclear translocation, which in turn activates the transcription of Wnt target genes like CCND1 (Cyclin D1) and c-MYC.[10] In colorectal cancer, KLF5 is essential for the oncogenic effects of Wnt/β-catenin signaling.[11]

TGF-β Signaling Pathway

The interaction between KLF5 and the Transforming Growth Factor-β (TGF-β) signaling pathway is complex and can lead to either tumor suppression or promotion. KLF5 is an essential cofactor for TGF-β to inhibit epithelial cell proliferation.[1] TGF-β can induce the acetylation of KLF5, which is crucial for the assembly of transcriptional complexes that regulate TGF-β target genes.[1] The TGF-β/SMAD pathway can activate KLF5, which in turn can modulate the expression of genes involved in cell cycle control and apoptosis.[12][13]

EGFR/MAPK Signaling Pathway

KLF5 is a downstream effector of the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[14][15] Activation of the Ras-MAPK cascade can lead to increased KLF5 expression.[15] In turn, KLF5 can create a positive feedback loop by transcriptionally upregulating EGFR.[14] This amplification of EGFR signaling can further drive cell proliferation.

Experimental Protocols for Studying KLF5

A variety of molecular and cellular biology techniques are employed to investigate the function of KLF5. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation (ChIP) Sequencing

ChIP-seq is used to identify the genomic regions where KLF5 binds, thus revealing its direct target genes.

Protocol:

-

Cross-linking: Treat 5–10 million cells with 1% formaldehyde to cross-link proteins to DNA.

-

Cell Lysis: Lyse the cells using a two-step lysis buffer system (Lysis Buffer I: 5mM PIPES pH 8.0, 85mM KCl, 0.5% NP40; Lysis Buffer II: 1x PBS, 1% NP40, 0.5% Sodium Deoxycholate, 0.1% SDS) supplemented with protease inhibitors.[16]

-

Chromatin Shearing: Sonicate the chromatin extract to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with a KLF5-specific antibody (e.g., Abcam, ab137676) or a control IgG antibody.[16]

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low-salt and high-salt wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms (e.g., MACS2) to identify KLF5 binding sites.[16]

Luciferase Reporter Assay

This assay is used to determine if KLF5 can transcriptionally regulate a specific gene by measuring the activity of a luciferase reporter gene driven by the promoter of the target gene.

Protocol:

-

Vector Construction: Clone the promoter region of the putative KLF5 target gene (e.g., PDGFA) upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3-Control). Create a mutant version of the promoter with a mutated KLF5 binding site as a control.[4]

-

Transfection: Co-transfect the reporter plasmid along with a KLF5 expression vector or an empty vector control into the desired cell line using a transfection reagent like Lipofectamine 2000. A Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.[4]

-

Incubation: Culture the cells for 24-48 hours post-transfection to allow for protein expression.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the relative luciferase activity between cells transfected with the KLF5 expression vector and the empty vector to determine the effect of KLF5 on promoter activity.[4]

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of KLF5 protein in tissue samples.

Protocol for Paraffin-Embedded Tissue:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[14][17]

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in a citrate buffer (pH 6.0) at a sub-boiling temperature.[18]

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.[19]

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against KLF5 (e.g., Santa Cruz Biotechnology, sc-398409X) overnight at 4°C.[14]

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[18]

-

Detection: Visualize the staining using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[14]

-

Counterstaining: Counterstain the nuclei with hematoxylin to provide morphological context.[14]

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

-

Imaging and Analysis: Examine the slides under a microscope and score the intensity and percentage of positive staining.[14]

Conclusion and Future Directions

KLF5 is a transcription factor with a complex and context-dependent role in tumorigenesis. Its ability to influence cell proliferation, apoptosis, migration, and invasion, coupled with its intricate involvement in major cancer-related signaling pathways, underscores its significance as a potential therapeutic target. The dual nature of KLF5's function, however, presents a challenge for therapeutic intervention. A deeper understanding of the molecular switches that dictate its oncogenic versus tumor-suppressive activities is paramount. Future research should focus on elucidating the post-translational modifications and protein-protein interactions that fine-tune KLF5's function in different cancer types. This will be crucial for the development of targeted therapies that can selectively inhibit the pro-tumorigenic activities of KLF5 while preserving its beneficial functions. The experimental approaches detailed in this guide provide a robust framework for continued investigation into the multifaceted role of KLF5 in cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin D1 cooperates with p21 to regulate TGFβ-mediated breast cancer cell migration and tumor local invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knockdown of KLF5 promotes cisplatin‐induced cell apoptosis via regulating DNA damage checkpoint proteins in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. KLF5 functions in proliferation, differentiation, and apoptosis of chicken satellite cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. KLF5 silencing restrains proliferation, invasion, migration and angiogenesis of gallbladder carcinoma cells by transcriptional regulation of PDGFA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual-luciferase activity assay [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. Promoting roles of KLF5 in myocardial infarction in mice involving microRNA-27a suppression and the following GFPT2/TGF-β/Smad2/3 axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Krüppel-like factor 5 activates MEK/ERK signaling via EGFR in primary squamous epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. KLF5 mediates the hyper-proliferative phenotype of the intestinal epithelium in mice with intestine-specific endogenous K-RasG12D expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repository.arizona.edu [repository.arizona.edu]

- 17. JCI Insight - KLF5 protects the intestinal epithelium against Th17 immune response in a murine colitis model [insight.jci.org]

- 18. corning.com [corning.com]

- 19. researchgate.net [researchgate.net]

The Discovery and Initial Characterization of ML264: A Potent Inhibitor of KLF5 Expression

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

ML264 is a novel small molecule inhibitor that has demonstrated significant potential as an anti-tumor agent, particularly in the context of colorectal cancer.[1][2] This document provides a comprehensive overview of the initial studies and discovery of this compound, detailing its identification through high-throughput screening, its mechanism of action targeting Krüppel-like Factor 5 (KLF5), and its effects on cancer cell proliferation and relevant signaling pathways. This guide is intended to serve as a technical resource, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Introduction

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality.[2][3] The deregulation of key signaling pathways, including the WNT and RAS/MAPK/PI3K pathways, is a hallmark of CRC development and progression.[1][2][3][4] Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor, is highly expressed in proliferating intestinal crypt epithelial cells and acts as a mediator for these oncogenic signaling pathways.[1][2][5][6] Recognizing the therapeutic potential of targeting KLF5, a high-throughput screening campaign was initiated to identify small molecule inhibitors of its expression, leading to the discovery of this compound.[1][2]

Discovery via High-Throughput Screening

This compound was identified through an ultra-high-throughput screening (uHTS) of a large compound library.[1][2] The primary screen was designed to identify compounds that could inhibit the expression of KLF5.

Experimental Protocol: High-Throughput Screening

The screening process utilized colorectal cancer cell lines that were stably expressing a luciferase reporter gene under the control of the human KLF5 promoter.[1] This cell-based assay provided a quantifiable readout of KLF5 promoter activity.

Screening Workflow:

-

Cell Plating: Colorectal cancer cells expressing the KLF5-luciferase reporter were dispensed into 1536-well microplates.

-

Compound Addition: A diverse library of small molecules was acoustically dispensed into the assay plates.

-

Incubation: The plates were incubated to allow for compound-cell interaction and subsequent effects on gene expression.

-

Lysis and Reagent Addition: A cell lysis buffer containing the luciferase substrate was added to each well.

-

Signal Detection: Luminescence, proportional to the KLF5 promoter activity, was measured using a high-throughput plate reader.

-

Hit Identification: Compounds that significantly reduced the luminescent signal without causing general cytotoxicity were identified as primary hits.

This high-throughput approach enabled the rapid screening of a vast chemical space to identify novel modulators of KLF5 expression.[7][8][9]

In Vitro Characterization of this compound

Following its identification, this compound underwent a series of in vitro assays to characterize its potency, selectivity, and mechanism of action.

Potency and Selectivity

This compound demonstrated potent inhibition of colorectal cancer cell proliferation in a cell-based assay.[5][10] The compound's activity was evaluated across multiple KLF5-expressing cell lines, with IC50 values in the nanomolar range for several lines.[5][10]

| Cell Line | Assay Type | IC50 (nM) | Reference |

| DLD-1 | Proliferation | 29 | [5][10] |

| DLD-1 | Luciferase Reporter | 81 | [5][10] |

| HCT116 | Proliferation | 560 | [5][10] |

| HT29 | Proliferation | 130 | [5] |

| SW620 | Proliferation | 430 | [5] |

Table 1: In Vitro Potency of this compound in Colorectal Cancer Cell Lines

Importantly, this compound exhibited a high degree of selectivity. It was shown to lack cytotoxicity in the non-cancerous IEC-6 control cell line, with an IC50 value greater than 50 µM.[5][10] Furthermore, this compound was screened against a panel of 47 kinases associated with the KLF5 pathway and showed no significant inhibitory activity, indicating its specificity.[5]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of KLF5 expression.[1][5] This was confirmed by Western blot analysis, which showed a significant reduction in KLF5 protein levels in cells treated with this compound.[5]

The downstream effects of this compound are a consequence of KLF5 inhibition. KLF5 is a known transcriptional regulator of genes involved in cell cycle progression, such as cyclin D1 and cyclin B1.[5] Treatment with this compound was found to modulate the cell cycle, leading to an S-phase block and inhibition of mitosis.[1] This is consistent with the known roles of KLF5 in regulating cell proliferation.[1]

Impact on Cellular Signaling Pathways

This compound was found to impact several key signaling pathways that are dysregulated in colorectal cancer. The compound primarily affects the RAS/MAPK signaling pathway by decreasing the expression of both KLF5 and Early Growth Response 1 (EGR1), a direct transcriptional activator of KLF5.[1]

The reduction in EGR1 and KLF5 levels leads to decreased expression of cyclins, which in turn disrupts cell cycle progression and inhibits cellular proliferation.[1] Studies also indicated that this compound treatment can lead to decreased levels of phosphorylated AKT and active β-catenin, further contributing to its anti-proliferative effects.[1]

In Vivo Efficacy

The anti-tumor effects of this compound were also evaluated in a xenograft mouse model of colon cancer. In these in vivo studies, administration of this compound resulted in a significant inhibition of tumor growth within five days of treatment.[1][2][3] This effect was associated with a reduction in proliferation within the tumor, as evidenced by Ki-67 staining, and a potent inhibition of KLF5 and EGR1 expression in the xenograft tumors.[1]

Experimental Protocol: Xenograft Model

-

Cell Implantation: DLD-1 colorectal cancer cells were subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors were allowed to establish and reach a palpable size.

-

Treatment: Mice were treated with either this compound or a vehicle control. Dosing regimens of 10 mg/kg and 25 mg/kg administered twice daily were shown to be effective.[3]

-

Monitoring: Tumor volume and body weight were monitored regularly throughout the study.

Conclusion

The initial studies on this compound have established it as a potent and selective inhibitor of KLF5 expression with significant anti-tumor activity in preclinical models of colorectal cancer.[1][2][5] Its discovery through a targeted high-throughput screen and subsequent characterization have provided a strong foundation for its further development as a potential therapeutic agent. The detailed understanding of its mechanism of action, involving the suppression of the EGR1-KLF5 axis and the disruption of cancer cell cycle progression, offers a clear rationale for its clinical investigation. Future studies will likely focus on optimizing its pharmacological properties and exploring its efficacy in a broader range of cancer types where KLF5 plays a critical role.

References

- 1. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sbpdiscovery.org [sbpdiscovery.org]

- 8. High Throughput Screening Center | Research | WashU [research.washu.edu]

- 9. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

- 10. medchemexpress.com [medchemexpress.com]

The Impact of ML264 on Cancer Cell Proliferation and Apoptosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule ML264 and its effects on the proliferation and apoptosis of cancer cells. This compound has emerged as a potent inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the progression of various cancers, particularly colorectal cancer.[1][2] This document summarizes the quantitative data from key studies, details the experimental methodologies used to assess the compound's efficacy, and provides visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Analysis of this compound's Effects

The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified across multiple cancer cell lines. The data highlights the compound's potency and selectivity.

Inhibition of Cell Proliferation (IC50)

This compound demonstrates potent inhibitory effects on the proliferation of various KLF5-expressing colorectal cancer cell lines, while showing minimal cytotoxicity in non-cancerous control cells.[2][3]

| Cell Line | Cancer Type | IC50 Value | Citation(s) |

| DLD-1 | Colorectal Adenocarcinoma | 29 nM | [2][3] |

| HCT116 | Colorectal Carcinoma | 560 nM | [2][3] |

| HT29 | Colorectal Adenocarcinoma | 130 nM | [2][3] |

| SW620 | Colorectal Adenocarcinoma | 430 nM | [2][3] |

| IEC-6 | Rat Intestinal Epithelial | >50 µM | [2][3] |

| Table 1: IC50 values of this compound in various cell lines. |

Time-Dependent Effect on Cell Proliferation

Treatment with this compound leads to a significant, time-dependent decrease in the number of viable cancer cells. In both DLD-1 and HCT116 colorectal cancer cell lines, a 10 µmol/L concentration of this compound markedly inhibits cell proliferation over a 72-hour period.[3][4] By 72 hours, the number of live cells in the this compound-treated group was 15- to 30-fold lower than in the vehicle-treated control group.[3]

Induction of Apoptosis

This compound induces a modest but significant increase in apoptosis in colorectal cancer cells.[4] This is characterized by the externalization of phosphatidylserine (detected by Annexin V) and loss of membrane integrity (detected by Propidium Iodide).

| Cell Line | Treatment Time | Apoptotic Cell Population Increase | Citation(s) |

| DLD-1 | 48 hours | Increase in early apoptotic cells (Annexin V positive) | [4] |

| DLD-1 | 48 hours | Increase in late apoptotic cells (Annexin V and PI double-positive) | [4] |

| HCT116 | 48 and 72 hours | Increase in early apoptotic cells (Annexin V positive) | [4] |

| HCT116 | 48 to 72 hours | Increase in late apoptotic cells (Annexin V and PI double-positive) | [4] |

| Table 2: Summary of this compound's effect on apoptosis in colorectal cancer cell lines. |

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of KLF5 expression.[1] This leads to downstream effects on cell cycle progression and apoptosis-related signaling pathways.

Inhibition of KLF5 and Cell Cycle Arrest

KLF5 is a key regulator of cyclins that drive the cell cycle.[2][4] By inhibiting KLF5, this compound causes a downregulation of critical cyclins, including Cyclin D1, E, A2, and B1, leading to an arrest in the S-phase of the cell cycle.[4] This halt in cell cycle progression is a major contributor to the anti-proliferative effects of this compound.[4]

Caption: this compound inhibits KLF5, reducing cyclin expression and causing S-phase arrest.

Induction of Apoptosis via AKT Pathway

In addition to cell cycle arrest, this compound promotes apoptosis through the inactivation of the AKT signaling pathway.[5][6] Treatment with this compound leads to a decrease in the phosphorylation (inactivation) of AKT and the pro-apoptotic protein Bad. This is accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the induction of caspase-dependent apoptosis, evidenced by the cleavage of caspase-3 and PARP.[5][6]

Caption: this compound inactivates the AKT pathway, leading to caspase-3 activation and apoptosis.

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data on this compound's effects.

Cell Proliferation and Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[7][8]

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).[4]

-

MTS Reagent Addition: Following incubation, 20 µL of MTS solution is added to each well.[4][8]

-

Incubation with Reagent: The plates are incubated for 1 to 4 hours at 37°C to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.[7][8]

-

Data Acquisition: The absorbance of the formazan product is measured using a plate reader at a wavelength of 490 nm.[8] The amount of color produced is directly proportional to the number of viable cells.

Caption: Workflow for assessing cell viability using the MTS assay.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6]

Protocol:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound or vehicle for the desired duration (e.g., 48 hours).[6]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with fluorescein-conjugated Annexin V and Propidium Iodide (PI).[6]

-

Incubation: The cell suspension is incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Workflow for quantifying apoptosis via Annexin V and PI staining.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[9][10]

Protocol:

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.[6]

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[6]

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., KLF5, p-AKT, cleaved caspase-3, PARP, GAPDH).[6]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized. Densitometry is used for quantification relative to a loading control like GAPDH.

References

- 1. This compound, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of ML264: A Technical Guide to a Novel KLF5 Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of ML264, a novel small-molecule inhibitor of Krüppel-like factor 5 (KLF5). This document outlines the core mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for the evaluation of this compound.

Introduction

This compound is a potent and selective inhibitor of KLF5, a transcription factor implicated in the proliferation and survival of various cancer cells, particularly colorectal cancer (CRC).[1] KLF5 is a key mediator of oncogenic signaling pathways, including the RAS/MAPK and WNT pathways.[2][3] By downregulating the expression of KLF5, this compound presents a promising therapeutic strategy for cancers dependent on this transcription factor. Recent evidence also suggests a novel role for KLF5 inhibition in the induction of ferroptosis, an iron-dependent form of programmed cell death, further expanding the potential therapeutic applications of this compound.

Core Mechanism of Action

This compound functions by potently and selectively inhibiting the expression of Krüppel-like factor 5 (KLF5).[1] This inhibition has been demonstrated to occur at the transcriptional level. Furthermore, this compound has been shown to suppress the expression of Early Growth Response protein 1 (EGR1), a known transcriptional activator of KLF5.[1][2] This dual action on both KLF5 and its activator contributes to the robust inhibition of KLF5-mediated signaling. The downstream effects of KLF5 inhibition include cell cycle arrest and a reduction in cell proliferation.[2]

A significant recent finding is the link between KLF5 and ferroptosis. Studies have shown that the inhibition of KLF5 can promote ferroptosis, a non-apoptotic form of regulated cell death characterized by iron-dependent lipid peroxidation.[2][4] Mechanistically, KLF5 has been found to inhibit the expression of heme oxygenase 1 (HMOX1) by repressing zinc finger E-box-binding homeobox 1 (ZEB1).[4] By inhibiting KLF5, this compound may therefore sensitize cancer cells to ferroptosis-inducing agents or act as a standalone promoter of this cell death pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound.

Table 1: In Vitro Potency of this compound in Colorectal Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| DLD-1 | Colorectal Adenocarcinoma | 29 |

| HCT116 | Colorectal Carcinoma | 560 |

| HT29 | Colorectal Adenocarcinoma | 130 |

| SW620 | Colorectal Adenocarcinoma | 430 |

Table 2: In Vivo Efficacy of this compound in a DLD-1 Xenograft Model

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Reference |

| This compound | 10 mg/kg, once daily (i.p.) | Significant inhibition observed | [1] |

| This compound | 10 mg/kg, twice daily (i.p.) | Significant inhibition observed | [1] |

| This compound | 25 mg/kg, twice daily (i.p.) | Potent inhibition of tumor growth | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound signaling pathway.

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTS) Assay

This protocol is for assessing the effect of this compound on the viability of colorectal cancer cell lines.

Materials:

-

DLD-1 or HCT116 colorectal cancer cells

-

96-well plates

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Reagent)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed DLD-1 or HCT116 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plates for 24, 48, or 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of colorectal cancer cells.

Materials:

-

DLD-1 or HCT116 colorectal cancer cells

-

6-well plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed DLD-1 or HCT116 cells into 6-well plates at a density of 2 x 10^5 cells/well.

-

After 24 hours, treat the cells with the desired concentration of this compound or vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

Western Blot Analysis

This protocol is for determining the protein expression levels of KLF5 and EGR1 following this compound treatment.

Materials:

-

DLD-1 or HCT116 colorectal cancer cells

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against KLF5, EGR1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle as described for other assays.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Develop the blot using an ECL substrate and capture the image with an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Xenograft Mouse Model

This protocol provides a general outline for establishing a colorectal cancer xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

DLD-1 colorectal cancer cells

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Harvest DLD-1 cells and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., intraperitoneal injection).

-

Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for KLF5 and proliferation markers like Ki-67).

Conclusion

This compound is a promising therapeutic agent that targets the KLF5 transcription factor, a key driver of colorectal cancer. Its ability to inhibit cell proliferation, arrest the cell cycle, and potentially induce ferroptosis highlights its multifaceted anti-cancer activity. The preclinical data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound as a novel cancer therapeutic.

References

- 1. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. NEDD4L affects KLF5 stability through ubiquitination to control ferroptosis and radiotherapy resistance in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of KLF5 promotes ferroptosis via the ZEB1/HMOX1 axis to enhance sensitivity to oxaliplatin in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ML264 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML264 is a potent and selective small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of various cancer cells.[1][2] By inhibiting KLF5, this compound disrupts key signaling pathways involved in tumorigenesis, primarily the Wnt/β-catenin and JAK2/STAT3 pathways. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines. While not a direct inhibitor, this compound's modulation of the Wnt/β-catenin pathway occurs through its action on KLF5, which acts as a cofactor for the β-catenin/TCF4 transcription complex.

Mechanism of Action

This compound exerts its anti-cancer effects by downregulating the expression of KLF5. This leads to the inhibition of signaling pathways that are critical for cancer cell growth and survival. The primary pathways affected are:

-

Wnt/β-catenin Signaling: KLF5 enhances the interaction between β-catenin and TCF4, a key transcriptional complex in the Wnt pathway. By inhibiting KLF5, this compound indirectly disrupts the formation of this complex, leading to decreased transcription of Wnt target genes involved in cell proliferation, such as c-Myc and Cyclin D1.

-

JAK2/STAT3 Signaling: this compound has been shown to inhibit the JAK2/STAT3 signaling pathway, which is crucial for cell proliferation and metastasis in certain cancers.[3]

The inhibition of these pathways ultimately leads to cell cycle arrest and a reduction in cell viability and proliferation in susceptible cancer cell lines.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| DLD-1 | Colorectal Cancer | 29[1][2][4] |

| HCT116 | Colorectal Cancer | 560[1][4] |

| HT29 | Colorectal Cancer | 130[1][4] |

| SW620 | Colorectal Cancer | 430[1][4] |

| 143B | Osteosarcoma | Not explicitly stated, but effective in suppressing proliferation.[3] |

| U2OS | Osteosarcoma | Not explicitly stated, but effective in suppressing proliferation.[3] |

Note: IC50 values can vary depending on the assay conditions, cell density, and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells using a 96-well plate format.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Western Blot Analysis of Wnt/β-catenin and JAK2/STAT3 Pathway Proteins

This protocol describes how to analyze the protein expression levels of key components of the Wnt/β-catenin and JAK2/STAT3 pathways in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Recommended Primary Antibodies:

| Target Protein | Pathway |

| KLF5 | This compound Target |

| β-catenin | Wnt/β-catenin |

| Phospho-β-catenin (Ser33/37/Thr41) | Wnt/β-catenin |

| c-Myc | Wnt/β-catenin Target |

| Cyclin D1 | Wnt/β-catenin Target |

| TCF4 | Wnt/β-catenin |

| p-JAK2 | JAK2/STAT3 |

| JAK2 | JAK2/STAT3 |

| p-STAT3 | JAK2/STAT3 |

| STAT3 | JAK2/STAT3 |

| GAPDH or β-actin | Loading Control |

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for the desired time (e.g., 24, 48, or 72 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound (dissolved in DMSO)

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 24 or 48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

-

-

Data Analysis:

-

Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

-

Compare the cell cycle profiles of this compound-treated cells with the vehicle-treated control cells. This compound has been reported to induce G0/G1 cell cycle arrest.[3]

-

Mandatory Visualization

Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying the effects of this compound.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ML264 Dosage and Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction:

ML264 is a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of colorectal cancer (CRC) cells.[1][2] KLF5 is a key mediator of the RAS/MAPK and WNT signaling pathways, which are frequently deregulated in CRC.[1][3] In preclinical studies, this compound has demonstrated significant anti-tumor activity in a mouse xenograft model of human colorectal cancer.[1][3] These application notes provide detailed information on the dosage, administration, and experimental protocols for using this compound in mice, based on published research.

Data Presentation

Table 1: Summary of this compound Dosage and Administration in a DLD-1 Xenograft Mouse Model [1][4][5]

| Parameter | Details |

| Compound | This compound |

| Mouse Strain | Nude Mice |

| Tumor Model | Subcutaneous DLD-1 human colorectal cancer cell line xenograft |

| Administration Route | Intraperitoneal (IP) Injection |

| Dosage Regimens | 10 mg/kg once daily |

| 10 mg/kg twice daily | |

| 25 mg/kg twice daily | |

| Treatment Duration | 10 days |

| Efficacy | - 10 mg/kg once daily: No significant effect on tumor growth. |

| - 10 mg/kg twice daily: Significant reduction in tumor growth. | |

| - 25 mg/kg twice daily: Significant reduction in tumor growth (concentration-dependent effect). | |

| Pharmacokinetics (Mouse) | - Half-life: 2 hours |

| - Oral Bioavailability: 47% | |

| Vehicle (Control) | Vehicle solution (specific composition not detailed in the primary study; a proposed vehicle is provided in the protocols below). |

Experimental Protocols

DLD-1 Colorectal Cancer Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using the DLD-1 human colorectal cancer cell line.[1]

Materials:

-

DLD-1 human colorectal cancer cell line

-

Nude mice (e.g., athymic NCr-nu/nu), 6-8 weeks old

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture DLD-1 cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Preparation: When cells reach 80-90% confluency, wash with PBS, detach using trypsin-EDTA, and then neutralize with complete medium. Centrifuge the cells and resuspend the pellet in sterile PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL.

-

Tumor Cell Implantation:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Inject 100 µL of the cell suspension (containing 5 x 10^6 DLD-1 cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure the tumor volume every two days using calipers.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Initiation of Treatment: Begin treatment with this compound or vehicle control when the average tumor volume reaches approximately 100 mm³.[1]

Preparation and Administration of this compound

This protocol outlines the preparation and intraperitoneal administration of this compound to mice.

Note: The specific vehicle used in the primary in vivo study for this compound was not detailed.[1] The following is a proposed vehicle formulation commonly used for poorly water-soluble compounds in mice. Researchers should perform their own vehicle tolerability studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Saline (0.9% NaCl), sterile

-

Sterile microcentrifuge tubes

-

Syringes (1 mL) and needles (27-gauge)

Procedure:

-

Vehicle Preparation (Proposed):

-

Prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% saline.

-

For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG400, and 5 mL of sterile saline.

-

Vortex or sonicate until the solution is clear.

-

-

This compound Formulation:

-

Calculate the required amount of this compound based on the desired dose and the number of mice.

-

For a 10 mg/kg dose in a 25 g mouse, you would need 0.25 mg of this compound per injection.

-

Dissolve the calculated amount of this compound powder first in the DMSO component of the vehicle.

-

Then, add the PEG400 and saline incrementally while vortexing to ensure complete dissolution.

-

-

Intraperitoneal (IP) Administration:

-

Gently restrain the mouse, exposing the abdomen.

-

Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

-

Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

-

Aspirate briefly to ensure no fluid (e.g., urine, blood) is drawn into the syringe.

-

Inject the this compound solution slowly. The injection volume should typically not exceed 10 mL/kg.

-

Administer the appropriate dose (10 mg/kg or 25 mg/kg) twice daily, with injections spaced approximately 8-12 hours apart, for a total of 10 days.[1]

-

-

Control Group: Administer an equivalent volume of the vehicle solution to the control group of mice following the same schedule.

-

Monitoring: Monitor the mice daily for any signs of toxicity, and weigh them every two days.[1]

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in colorectal cancer.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for this compound efficacy testing in a xenograft model.

References

- 1. This compound - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]

Application Notes and Protocols for Preparing ML264 Stock Solutions in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML264 is a potent and selective small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of various cancer cells, particularly colorectal cancer.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound for use in cell-based assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 1550008-55-3 | [3][4] |

| Molecular Formula | C₁₇H₂₁ClN₂O₄S | [3] |

| Molecular Weight | 384.88 g/mol | |

| Appearance | White to beige powder | |

| Solubility | DMSO: ≥48.6 mg/mLDimethyl formamide: 15 mg/mL | [3] |

Preparation of this compound Stock Solutions

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). The following protocol describes the preparation of a 10 mM stock solution.

Materials

-

This compound powder

-